molecular formula C15H10O5 B1664067 2',3',4'-Trihidroxi flavona CAS No. 144707-18-6

2',3',4'-Trihidroxi flavona

Número de catálogo: B1664067
Número CAS: 144707-18-6
Peso molecular: 270.24 g/mol
Clave InChI: JJAXTFSPCLZPIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Case Studies

  • Uterine Leiomyosarcoma (Ut-LMS) : In studies using human Ut-LMS cell lines (SK-LMS-1 and SK-UT-1B), 2-D08 demonstrated a dose- and time-dependent inhibition of cell viability and colony formation. Flow cytometric analysis indicated an increase in apoptotic rates, while Western blotting revealed elevated levels of RIP1, suggesting necrosis induction. Additionally, transcriptome analysis highlighted significant changes in gene expression related to DNA replication and apoptosis pathways .
  • Acute Myeloid Leukemia (AML) : Research indicated that 2-D08 induces ROS accumulation and mitochondrial-mediated apoptosis in AML cells. The compound's ability to inhibit SUMOylation was linked to enhanced apoptotic signaling pathways, making it a potential therapeutic agent for AML .

Case Studies

  • Allergic Airway Inflammation : In models of allergic airway inflammation induced by ovalbumin (OVA) or house dust mite (HDM), 2-D08 significantly reduced the infiltration of inflammatory cells such as macrophages and eosinophils. Immunofluorescence staining showed that 2-D08 effectively decreased the expression of Muc5AC and other markers associated with goblet cell metaplasia in bronchial epithelia .

Case Studies

  • In vitro studies demonstrated that 2-D08 could protect neuronal cells from amyloid-beta-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Data Summary Table

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of SUMOylationInduces apoptosis in Ut-LMS and AML cells; alters gene expression related to cell cycle
Anti-inflammatoryModulation of inflammatory pathwaysReduces inflammatory cell infiltration in allergic models; decreases Muc5AC expression
NeuroprotectionProtection against neurotoxicityPrevents amyloid-beta induced neuronal damage; potential therapy for Alzheimer's disease

Análisis Bioquímico

Biochemical Properties

2’,3’,4’-Trihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to react effectively with apigenin, catalyzing its conversion to acacetin . It also inhibits protein sumoylation, a dynamic posttranslational modification involved in diverse biological processes during cellular homeostasis and development .

Cellular Effects

The effects of 2’,3’,4’-Trihydroxyflavone on cells are multifaceted. It has been found to inhibit cell viability in a dose- and time-dependent manner . It also significantly inhibits the colony-forming ability of uterine leiomyosarcoma (Ut-LMS) cells . Furthermore, it has been shown to maintain barrier function in the presence of SN-38, a chemotherapeutic drug .

Molecular Mechanism

At the molecular level, 2’,3’,4’-Trihydroxyflavone exerts its effects through various mechanisms. It has been identified as a mechanistically unique inhibitor of protein sumoylation . It also inhibits both SN-38 and cytokine-evoked increases in epithelial barrier permeability .

Temporal Effects in Laboratory Settings

Over time, 2’,3’,4’-Trihydroxyflavone has been observed to maintain its effects in laboratory settings. It continues to inhibit increases in epithelial barrier permeability evoked by SN-38 and cytokines .

Metabolic Pathways

2’,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It plays a role in the biosynthesis of flavonoids, interacting with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and flavonol synthase (FLS) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-D08 implica la condensación de compuestos fenólicos apropiados bajo condiciones de reacción específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y, a menudo, varían según la pureza y el rendimiento deseados .

Métodos de producción industrial

La producción industrial de 2-D08 generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

2-D08 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir varios derivados alquilados .

Actividad Biológica

2-D08, chemically known as 2′,3′,4′-trihydroxyflavone, is a synthetic flavonoid recognized for its role as a specific inhibitor of protein SUMOylation. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Anticancer Properties

2-D08 has been extensively studied for its anticancer effects across various cell lines. Notably, it exhibits significant antiproliferative activity against uterine leiomyosarcoma (Ut-LMS) cells. In a study involving SK-LMS-1 and SK-UT-1B human Ut-LMS cell lines, treatment with 2-D08 resulted in:

  • Inhibition of Cell Viability : A dose- and time-dependent reduction in cell viability was observed.
  • Induction of Apoptosis : Flow cytometric analysis indicated an increase in apoptotic rates, supported by elevated levels of RIP1 and lactate dehydrogenase (LDH) release, suggesting necrosis induction alongside apoptosis .
  • Cell Cycle Arrest : 2-D08 treatment led to cell-cycle arrest in SK-LMS-1 cells, characterized by upregulation of p21 protein expression and activation of caspase-3 .

The mechanism by which 2-D08 exerts its biological effects primarily involves the inhibition of SUMOylation. This post-translational modification plays a crucial role in regulating various cellular processes, including:

  • Protein Stability and Function : By inhibiting the transfer of SUMO proteins from Ubc9 to target substrates, 2-D08 disrupts pathways critical for cancer cell survival .
  • Reactive Oxygen Species (ROS) Production : In acute myeloid leukemia cells, 2-D08 promotes apoptosis through ROS accumulation, likely via NOX2 deSUMOylation .

Comparative Efficacy

The efficacy of 2-D08 has been compared with other SUMO inhibitors. For instance, in triple-negative breast cancer models (MDA-MB-231), both 2-D08 and other inhibitors like GA demonstrated similar reductions in SUMO-conjugated proteins after prolonged exposure . This highlights the potential of 2-D08 as a viable therapeutic agent in diverse cancer types.

Table 1: Summary of Biological Activities of 2-D08

ActivityDescriptionReference
AntiproliferativeInhibits cell viability in Ut-LMS cells
Apoptosis InductionIncreases apoptotic rates and LDH release
Cell Cycle ArrestInduces p21 expression and caspase-3 activation
ROS ProductionPromotes apoptosis via ROS accumulation
SUMOylation InhibitionBlocks transfer from Ubc9 to substrates

Table 2: Case Studies on 2-D08 Efficacy

Study FocusCell Line/ModelKey FindingsReference
Uterine LeiomyosarcomaSK-LMS-1, SK-UT-1BSignificant reduction in viability; induction of apoptosis
Acute Myeloid LeukemiaVarious AML Cell LinesInduces apoptosis through ROS; inhibits SUMOylation
Triple-Negative Breast CancerMDA-MB-231Reduces SUMO-conjugated proteins; similar effects to GA

Propiedades

IUPAC Name

2-(2,3,4-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAXTFSPCLZPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144707-18-6
Record name 144707-18-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-D08
Reactant of Route 2
2-D08
Reactant of Route 3
2-D08
Reactant of Route 4
2-D08
Reactant of Route 5
2-D08
Reactant of Route 6
2-D08

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.